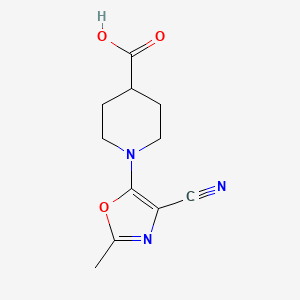
1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid
Descripción general
Descripción
1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Oxazoles
are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific activities depend on the substitution pattern in the oxazole derivatives .
Actividad Biológica
1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid, with the CAS number 1081115-59-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anticancer properties and other pharmacological effects, supported by data tables and relevant case studies.
Molecular Formula: C₁₁H₁₃N₃O₃
Molecular Weight: 235.24 g/mol
Purity: >90% .
Biological Activity Overview
Research indicates that compounds featuring the oxazole ring system exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under consideration has been evaluated for its efficacy against various cancer cell lines.
Anticancer Activity
-
Cell Line Studies:
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (Breast Cancer)
- U-937 (Monocytic Leukemia)
- CEM (T-Acute Lymphoblastic Leukemia)
- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
-
Mechanism of Action:
- Flow cytometry assays revealed that this compound induces apoptosis in cancer cells. The mechanism involves increasing caspase activity and altering cell cycle progression, particularly arresting cells in the G1 phase .
- Molecular docking studies suggest that it interacts strongly with key proteins involved in apoptosis pathways, similar to known anticancer agents like Tamoxifen .
Additional Pharmacological Activities
Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities:
Case Studies and Research Findings
Several studies have explored the broader implications of oxazole derivatives in drug discovery:
-
Study on Oxazole Derivatives:
- A study published in MDPI highlighted that derivatives containing the oxazole core exhibited significant anticancer activity with lower toxicity profiles compared to traditional chemotherapeutics .
- The study emphasized the importance of substituents on the oxazole ring in enhancing biological activity.
- Comparative Analysis:
Propiedades
IUPAC Name |
1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7-13-9(6-12)10(17-7)14-4-2-8(3-5-14)11(15)16/h8H,2-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPFWQCYDIGLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)N2CCC(CC2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















